

Compound 24: An Alkene Oxindole Derivative as an AMPK Activator

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Compound of Interest

Compound Name: GLP-1R agonist 13

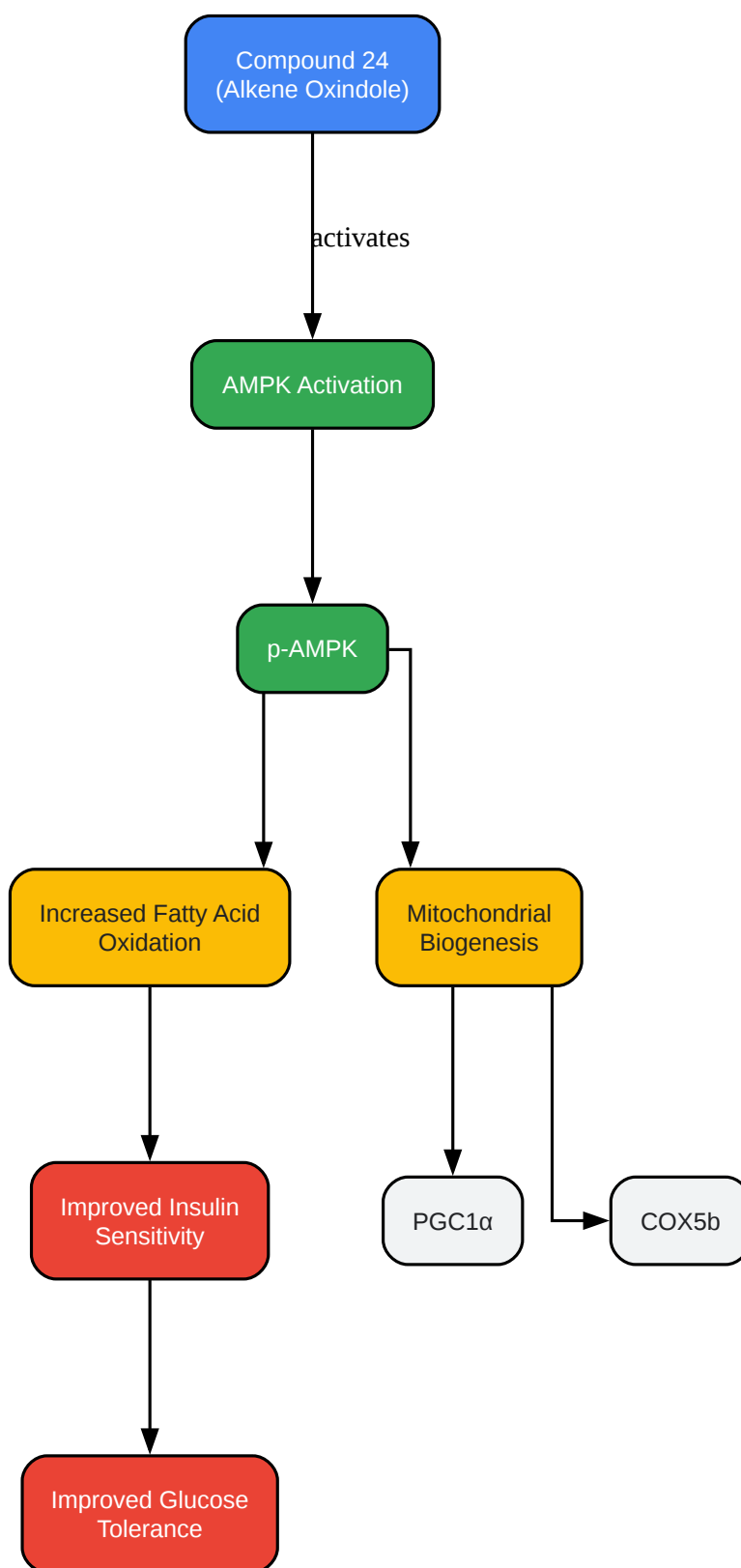
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One of the prominent molecules identified as "Compound 24" is an alkene oxindole derivative that functions as a potent activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, making it a key therapeutic target for metabolic diseases like type 2 diabetes.[1]

Mechanism of Action and Signaling Pathway

Compound 24 exerts its effects on glucose homeostasis primarily through the activation of AMPK. This activation leads to a cascade of downstream events that collectively improve insulin sensitivity and glucose metabolism. A key effect is the upregulation of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor γ coactivator 1 α (PGC1 α) and cytochrome c oxidase subunit 5b (COX5b).[1] This suggests that Compound 24 enhances insulin sensitivity by increasing fatty acid oxidation in muscle tissue.[1]



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Figure 1: Signaling pathway of Compound 24 (Alkene Oxindole) via AMPK activation.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

In a diet-induced obesity (DIO) mouse model, oral administration of Compound 24 for four weeks demonstrated significant improvements in glucose and lipid metabolism.^[1]

Parameter	Vehicle	Compound 24 (15 mg/kg)	Compound 24 (50 mg/kg)	Compound 24 (150 mg/kg)	Metformin (150 mg/kg)
Glucose Tolerance Test (AUC)	Data not provided	Tendency toward improvement	Markedly improved	Markedly improved	Data not provided
Plasma Triglyceride	Data not provided	Apparent reduction	Apparent reduction	Apparent reduction	Similar reduction to Compound 24

Data presented is a qualitative summary from the source.^[1]

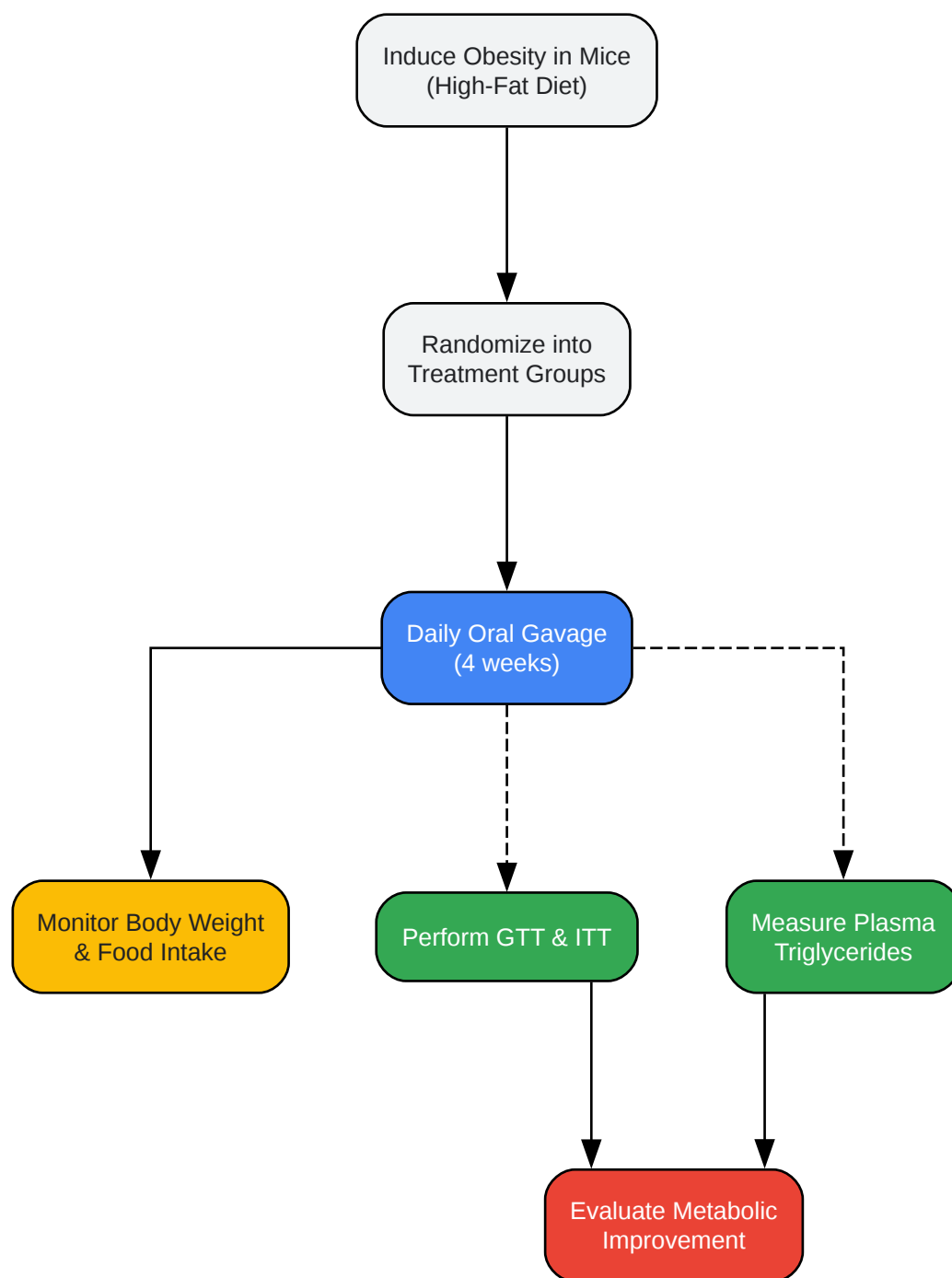
Pharmacokinetic and Safety Profile

Compound 24 exhibits a favorable pharmacokinetic profile, with improved bioavailability over earlier compounds in its series.^[1] In vitro metabolism studies showed no detectable metabolism in mouse and rat liver microsomes, and a hepatic clearance rate of 8.6 mL/min/kg in human liver microsomes.^[1] Importantly, it showed no significant inhibition of major CYP450 enzymes (CYP3A4, CYP2C9, CYP2D6, CYP2C19, and CYP1A2), suggesting a low potential for drug-drug interactions.^[1]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model and Treatment:

- Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
- Mice are then randomly assigned to treatment groups: vehicle control, Compound 24 (15, 50, and 150 mg/kg), and metformin (150 mg/kg) as a positive control.[\[1\]](#)
- Treatments are administered daily via oral gavage for four weeks.[\[1\]](#)
- Body weight and food intake are monitored regularly.
- At the end of the treatment period, glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
- Plasma triglycerides and other metabolic parameters are measured from blood samples.



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Figure 2: Experimental workflow for in vivo evaluation of Compound 24 in DIO mice.

Compound 24: A Long-Acting GLP-1 Derivative

Another distinct "Compound 24" is a derivative of glucagon-like peptide-1 (GLP-1), a hormone known for its glucose-lowering effects.[2] This compound was designed to have an extended in

vivo half-life compared to native GLP-1, which is rapidly degraded by dipeptidyl peptidase-IV (DPP-IV).[2]

Mechanism of Action

As a GLP-1 derivative, Compound 24 is expected to mimic the actions of endogenous GLP-1. These actions include stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety. The modifications to the native GLP-1 structure in Compound 24 enhance its stability, leading to a prolonged duration of action.[2]

In Vivo Efficacy in Wistar Rats

A single-dose injection of Compound 24 in fasting Wistar rats demonstrated a sustained improvement in glucose tolerance. The administration of Compound 24 maintained blood glucose concentrations at normal levels for approximately 48 hours, suggesting better long-term blood glucose clearance activity compared to liraglutide.[2]

Time Post-Injection	Blood Glucose Level (Qualitative)
0-48 hours	Maintained at normal levels
>48 hours	Gradual return to baseline

This table provides a qualitative summary of the glucose-lowering effect over time.[2]

Experimental Protocols

Glucose Tolerance Test in Wistar Rats:

- Fasting Wistar rats are divided into groups receiving either vehicle, GLP-1, a GLP-1 derivative (like Compound 24), or a comparator like liraglutide.[2]
- A single dose of the respective compound is administered via injection.
- At various time points (e.g., 0, 24, 48, 72, 96, 120 hours) post-injection, a glucose challenge (2 g/kg body weight) is administered 30 minutes before blood sampling.[2]

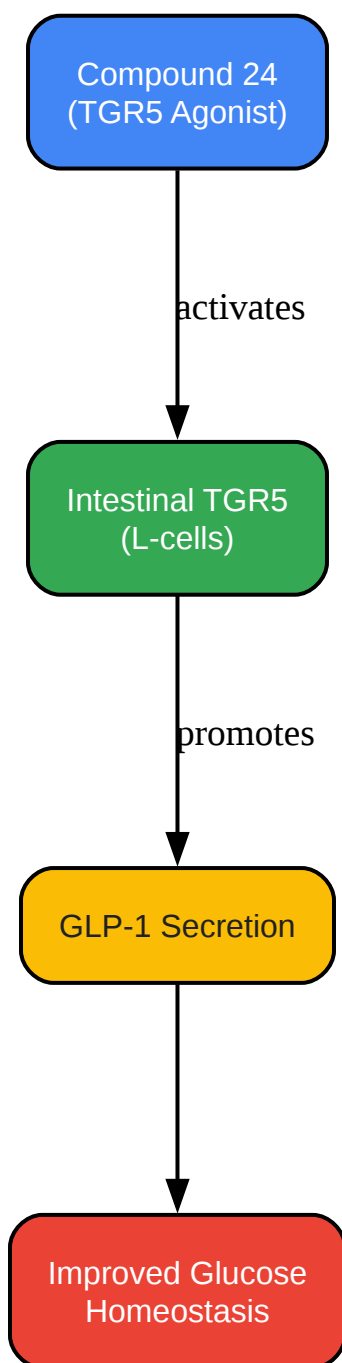
- Blood glucose levels are measured at each time point to assess glucose tolerance.

Compound 24: A Topical Intestinal TGR5 Agonist

A third molecule referred to as "Compound 24" is an aminoimidazole derivative that acts as a potent G-protein-coupled bile acid receptor 1 (TGR5) agonist.^[3]^[4] This compound is designed for topical intestinal action to minimize systemic side effects associated with TGR5 activation.^[3]^[4]

Mechanism of Action

Compound 24 stimulates TGR5, which is expressed in intestinal enteroendocrine L-cells. This stimulation promotes the secretion of glucagon-like peptide-1 (GLP-1).^[3]^[4] The locally increased GLP-1 then acts to improve glucose homeostasis. By having low intestinal permeability, Compound 24 is considered a gut-restricted TGR5 agonist.^[4]



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Figure 3: Mechanism of action for Compound 24 (TGR5 Agonist).

In Vivo Efficacy in a Murine Model of Diet-Induced Obesity

In a preclinical mouse model of diet-induced obesity and insulin resistance, Compound 24 was shown to be a potent GLP-1 secretagogue.[3][4] It improved glucose homeostasis and had a low effect on gallbladder volume, a potential side effect of systemic TGR5 agonists.[3][4]

Other "Compound 24" Molecules in Glucose Metabolism Research

The designation "Compound 24" has also been used for other molecules with observed effects on glucose metabolism:

- A benzofuran-based chromenochalcone: This Compound 24 was found to significantly enhance glucose uptake in L6-GLUT4myc myotubes, by 82% at 5 μ M and 249% at 10 μ M concentrations.[5] In streptozotocin-induced diabetic rats, it effectively decreased blood glucose levels by 22.8% within 5 hours and 25.1% over 24 hours.[5] Its mechanism appears to involve the insulin signaling pathway.[5]
- A phenolic C-glycoside: This Compound 24 demonstrated significant blood glucose-lowering effects in streptozotocin-induced diabetic rats.[6] At a dose of 25 mg/kg, it lowered blood glucose levels by 34.9% within 5 hours and 33.6% over 24 hours, an efficacy comparable to metformin.[6]

Conclusion

The term "Compound 24" is not unique to a single chemical entity but has been used to designate several distinct molecules with promising therapeutic potential for type 2 diabetes and related metabolic disorders. These compounds act through diverse mechanisms, including AMPK activation, prolonged GLP-1 receptor agonism, and topical intestinal TGR5 agonism. The data presented in this guide highlights the importance of specifying the chemical class or mechanism of action when referring to such compounds to avoid ambiguity. Further research and development of these varied "Compound 24" molecules could lead to novel therapeutic strategies for managing glucose homeostasis.

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